(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide
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Overview
Description
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide is a complex organic compound that features a quinoline core substituted with a benzothiazole moiety.
Preparation Methods
The synthesis of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzothiazole and quinoline moieties through a thioether linkage, often using a base such as sodium hydride in a polar aprotic solvent.
Chemical Reactions Analysis
(1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticonvulsant agent, with studies indicating its ability to modulate GABA receptors and sodium channels.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Biological Studies: It has been used in studies to understand the interaction of heterocyclic compounds with biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of (1-acetyl-2,2-dimethyl-1,2-dihydroquinolin-4-yl)methyl 1,3-benzothiazol-2-yl sulfide involves its interaction with molecular targets such as GABA receptors and sodium channels. The compound binds to these targets, modulating their activity and leading to anticonvulsant effects. The benzothiazole moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include:
1,3-Benzothiazol-2-yl Hydrazones: These compounds also exhibit anticonvulsant activity but differ in their structural framework and binding properties.
Properties
Molecular Formula |
C21H20N2OS2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,2-dimethylquinolin-1-yl]ethanone |
InChI |
InChI=1S/C21H20N2OS2/c1-14(24)23-18-10-6-4-8-16(18)15(12-21(23,2)3)13-25-20-22-17-9-5-7-11-19(17)26-20/h4-12H,13H2,1-3H3 |
InChI Key |
NLTPCYFIENGPCC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=CC1(C)C)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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